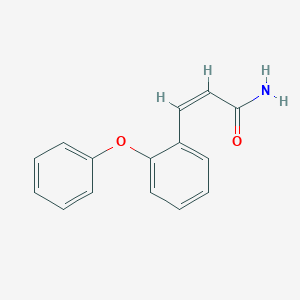

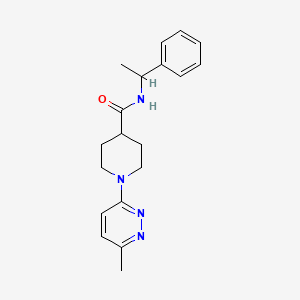

(Z)-3-(2-phenoxyphenyl)-2-propenamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(Z)-3-(2-phenoxyphenyl)-2-propenamide” is a complex organic molecule. It contains a phenoxyphenyl group, which is a common moiety in many organic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(Z)-3-(2-phenoxyphenyl)-2-propenamide” would depend on its exact molecular structure. Related compounds have been analyzed using techniques like FT-Raman and FT-IR spectroscopy .Applications De Recherche Scientifique

Histone Deacetylase Inhibition : A series of N-hydroxy-3-phenyl-2-propenamides, closely related to (Z)-3-(2-phenoxyphenyl)-2-propenamide, have been prepared as novel inhibitors of human histone deacetylase (HDAC) with significant enzyme inhibition potency. One of these compounds, NVP-LAQ824, demonstrated significant dose-related activity in colon and lung tumor models, leading to its clinical trials in 2002 (Remiszewski et al., 2003).

Allylic Carbanion Generation : The compound (Z)-2-Methyl-3-(phenylthio)propenoic acid and its derivatives, which are structurally similar to (Z)-3-(2-phenoxyphenyl)-2-propenamide, have been shown to selectively produce corresponding allylic carbanion species. These species exhibit reactivity with aldehydes and ketones (Kitaoka et al., 1983).

Anti-inflammatory and Analgesic Agents : A novel series of compounds structurally related to (Z)-3-(2-phenoxyphenyl)-2-propenamide were synthesized and tested for their anti-inflammatory and analgesic activities. Several compounds in this series exhibited significant activity in reducing inflammation and pain (Husain et al., 2008).

Mechanofluorochromic Properties : The optical properties of 3-aryl-2-cyano acrylamide derivatives, related to (Z)-3-(2-phenoxyphenyl)-2-propenamide, have been studied. These compounds exhibit diverse optical properties due to distinct stacking modes, which are significant for applications in fluorescence switching and molecular interactions (Song et al., 2015).

Solubility Measurement and Thermodynamic Modeling : The solubility of α-Thio-β-chloroacrylamides, structurally similar to (Z)-3-(2-phenoxyphenyl)-2-propenamide, was measured in various solvents. This information is crucial for advanced process optimization in synthetic chemistry (Souza et al., 2018).

Termite Antifeedant Activity : A study on the hexane extract of Xylopia aethiopica fruits found compounds structurally similar to (Z)-3-(2-phenoxyphenyl)-2-propenamide to exhibit strong termite antifeedant activity. This indicates potential applications in pest control (Lajide et al., 1995).

Anti-inflammatory Effects in Macrophages : A compound derived from Fissistigma oldhamii, structurally related to (Z)-3-(2-phenoxyphenyl)-2-propenamide, demonstrated significant anti-inflammatory effects in macrophages, indicating potential applications in treating inflammatory diseases (Hu et al., 2008).

Mécanisme D'action

Orientations Futures

The future directions for research on “(Z)-3-(2-phenoxyphenyl)-2-propenamide” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and conducting preclinical and clinical trials .

Propriétés

IUPAC Name |

(Z)-3-(2-phenoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c16-15(17)11-10-12-6-4-5-9-14(12)18-13-7-2-1-3-8-13/h1-11H,(H2,16,17)/b11-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSUKZXLXFAIAP-KHPPLWFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2/C=C\C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(2-phenoxyphenyl)-2-propenamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one](/img/structure/B2379262.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2379265.png)

![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/no-structure.png)

![(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid](/img/structure/B2379271.png)

![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2379272.png)

![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2379277.png)